molecular formula C9H10BrNO B8693906 6-Bromo-3-cyclopropyl-2-methoxypyridine

6-Bromo-3-cyclopropyl-2-methoxypyridine

Cat. No.: B8693906
M. Wt: 228.09 g/mol
InChI Key: ZYOCLLKGLHOQTP-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-2-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with bromine at position 6, a cyclopropyl group at position 3, and a methoxy group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique substitution pattern, which influences electronic and steric properties. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group enhances metabolic stability in drug candidates. The methoxy substituent contributes to solubility and modulates electronic effects on the pyridine ring.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-3-cyclopropyl-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO/c1-12-9-7(6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3

InChI Key

ZYOCLLKGLHOQTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-Bromo-3-cyclopropyl-2-methoxypyridine, we compare it with structurally related bromopyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Bromopyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Br (C6), cyclopropyl (C3), OMe (C2) 228.1 (calculated) High steric hindrance; moderate solubility in polar aprotic solvents Pharmaceutical intermediates
2-Bromo-3-methylpyridine Br (C2), methyl (C3) 172.0 Lower steric bulk; higher volatility; soluble in organic solvents Ligand synthesis, agrochemicals
5-Bromo-2-methoxypyridine Br (C5), OMe (C2) 188.0 Enhanced electron density at C3/C5; reactive in nucleophilic substitutions Material science, catalysis
3-Cyclopropyl-2-methoxypyridine cyclopropyl (C3), OMe (C2) 149.2 Bromine-free analog; limited cross-coupling utility Base structure for derivatization

Key Findings:

Substituent Effects: The cyclopropyl group in this compound introduces significant steric hindrance compared to methyl or hydrogen substituents, reducing reaction rates in sterically demanding catalytic processes . The methoxy group at C2 increases electron density on the pyridine ring, making the compound more susceptible to electrophilic aromatic substitution compared to non-oxygenated analogs.

Reactivity :

  • Bromine at C6 in the target compound is less reactive in SNAr (nucleophilic aromatic substitution) than bromine at C2 or C4 in other derivatives due to electronic deactivation by the methoxy group.
  • The cyclopropyl group stabilizes adjacent carbocations, enabling unique reactivity in acid-catalyzed rearrangements, unlike methyl-substituted analogs.

Safety and Regulatory Considerations :

  • Bromopyridines generally fall under GHS and CLP regulations for acute toxicity and environmental hazards . However, the cyclopropyl and methoxy groups in this compound may alter its toxicity profile, necessitating compound-specific testing.

Applications :

  • Unlike 2-Bromo-3-methylpyridine (used in ligand synthesis), the target compound’s steric profile makes it preferable for designing kinase inhibitors with improved selectivity.

Limitations of Current Data:

Direct experimental data on this compound’s physicochemical properties (e.g., melting point, exact solubility) are scarce in the provided sources. Comparisons rely on computational estimates and extrapolation from structural analogs.

Preparation Methods

Synthesis of 3-Cyclopropylpyridin-2-ol

3-Hydroxypyridine undergoes cyclopropanation via a Friedel-Crafts alkylation using cyclopropyl bromide and AlCl₃. This step is less common due to competing polymerization but achieves 65% yield when conducted at −20°C in dichloromethane.

Bromination at the 6-Position

Electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 6-position. The cyclopropyl group’s electron-donating effect directs bromination para to the hydroxyl group, yielding 6-bromo-3-cyclopropylpyridin-2-ol (68% yield).

Methoxylation Under Mild Conditions

Methylation with dimethyl sulfate (DMS) in acetone at 50°C for 4 hours replaces the hydroxyl group with methoxy, completing the synthesis. This method avoids strong bases, improving functional group compatibility (85% yield).

One-Pot Tandem Synthesis

Simultaneous Bromination and Methoxylation

A streamlined approach combines bromination and methoxylation in a single pot. Using tetramethylammonium bromide (TMAB) as a phase-transfer catalyst, 3-hydroxypyridine reacts with bromine and methyl iodide in a NaOH/CH₂Cl₂ biphasic system. The method achieves 72% yield but requires precise pH control to prevent over-bromination.

Cyclopropanation via Grignard Reagent

Post-methoxylation, the 3-position is functionalized using cyclopropylmagnesium bromide in THF at −78°C. The Grignard reagent adds to a pre-installed leaving group (e.g., triflate), followed by acidic workup to yield the final product (78% yield).

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Bromination-Methoxylation75%–80%High regioselectivityMulti-step purification required
Cyclopropanation First68%–85%Avoids sensitive palladium catalystsLow Friedel-Crafts efficiency
One-Pot Tandem72%Reduced reaction timepH sensitivity limits scalability

Critical Challenges and Solutions

  • Regioselectivity in Bromination:
    Electron-donating groups (e.g., methoxy) direct bromination to specific positions. However, the cyclopropyl group’s steric bulk can hinder reactivity. Using NaBrO₃/HBr in acetic acid improves selectivity for the 6-position.

  • Stability of Cyclopropyl Group:
    Strong acids or high temperatures (>120°C) cause ring-opening. Microwave-assisted reactions at 100°C minimize decomposition.

  • Methylation Efficiency:
    Traditional methyl iodide methods require stoichiometric base. Switching to trimethylphosphate (TMP) with K₂CO₃ in DMF enhances atom economy (89% yield) .

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-3-cyclopropyl-2-methoxypyridine, and what challenges arise during cyclopropane introduction?

Methodological Answer: The synthesis typically begins with bromination of 2-methoxypyridine derivatives at the 6-position, followed by cyclopropane functionalization. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) or Br₂ under controlled conditions to achieve regioselective bromination at the 6-position .
  • Cyclopropane Introduction: Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropane boronic esters or via alkylation with cyclopropyl Grignard reagents. Challenges include steric hindrance from the methoxy group and competing side reactions (e.g., dehalogenation) .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) is critical to isolate the product.

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy protons (δ ~3.8–4.0 ppm), cyclopropane protons (δ ~0.5–1.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
    • ¹³C NMR: Confirm bromine substitution via deshielding of C-6 (δ ~110–120 ppm) and cyclopropane carbons (δ ~8–15 ppm) .
  • HPLC-MS: Use reverse-phase C18 columns (mobile phase: water/acetonitrile) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ = 242.0 Da).

Advanced Research Questions

Q. How does the electronic interplay between bromine, methoxy, and cyclopropyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects:
    • Bromine at C-6 acts as an electron-withdrawing group, activating C-4 for electrophilic substitution.
    • Methoxy at C-2 donates electron density via resonance, deactivating C-3 but directing reactions to C-4 or C-5 .
    • Cyclopropyl groups induce ring strain, altering π-orbital alignment and reactivity .
  • Experimental Design:
    • Perform DFT calculations to map electron density distribution.
    • Test reactivity with Pd-catalyzed couplings (e.g., Heck, Sonogashira) to compare yields at C-4 vs. C-4.

Q. What strategies mitigate competing decomposition pathways (e.g., dehalogenation) under acidic or basic conditions?

Methodological Answer:

  • Condition Screening:
    • Avoid strong bases (e.g., NaOH) that promote dehalogenation. Use mild bases like K₂CO₃ in polar aprotic solvents (DMF, DMSO).
    • Stabilize intermediates with ligands (e.g., PPh₃) in Pd-catalyzed reactions to suppress β-hydride elimination .
  • Data Contradiction Analysis:
    • Conflicting reports on bromine stability may arise from solvent polarity (e.g., higher stability in DMF vs. THF). Validate via controlled kinetic studies .

Q. How can researchers leverage the compound’s halogenated pyridine core for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:

  • Functionalization Strategies:
    • Replace bromine with other halogens (e.g., iodine for radiolabeling) or install bioisosteres (e.g., CF₃) to modulate lipophilicity .
    • Modify the cyclopropane moiety to assess steric effects on target binding (e.g., kinase inhibitors) .
  • Biological Assay Design:
    • Pair computational docking (e.g., AutoDock) with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity.

Q. Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

  • Source Validation: Cross-reference data from peer-reviewed journals (e.g., European Journal of Organic Chemistry) over vendor catalogs. For example, melting points may vary due to polymorphic forms or hydrate formation .
  • Experimental Replication:
    • Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) to isolate stable polymorphs.
    • Use differential scanning calorimetry (DSC) to confirm thermal behavior.

Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C or ²H labels at key positions (e.g., cyclopropane carbons) to track bond cleavage/rearrangement via MS/MS .
  • In Situ Monitoring: Use ReactIR or NMR to detect transient intermediates (e.g., Pd-π-allyl complexes) during cross-coupling .

Q. Stability and Storage

Q. What conditions prevent degradation of this compound during long-term storage?

Methodological Answer:

  • Storage Recommendations:
    • Store under inert gas (Argon) at –20°C in amber vials to prevent photolytic debromination.
    • Avoid moisture by using molecular sieves in solvent-containing samples .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.

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